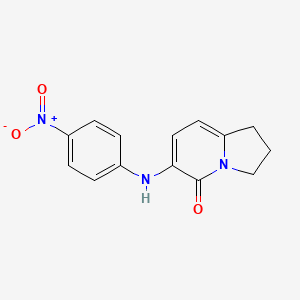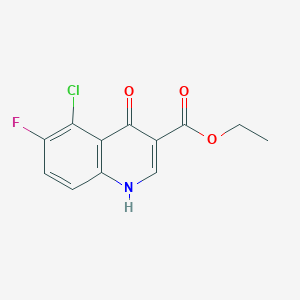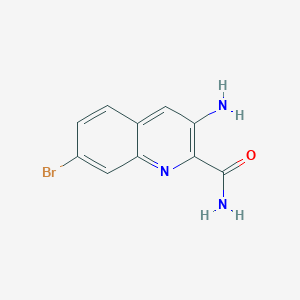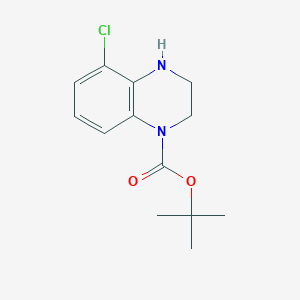![molecular formula C13H22O2SSi B11849842 Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-66-2](/img/structure/B11849842.png)
Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity. This compound, in particular, features a tetrahydropyran ring substituted with a thiophene group and a trimethylsilyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.
Attachment of the Trimethylsilyl Group: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the thiophene ring and the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science: It may be used in the synthesis of advanced materials with unique properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Delivery: It may be explored as a component in drug delivery systems.
Medicine
Pharmaceutical Research: The compound can be studied for its potential therapeutic properties.
Industry
Silicone-Based Products: It can be used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane exerts its effects depends on its specific application. In catalysis, it may act by providing a reactive site for chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups.
Thiophene Derivatives: Compounds with thiophene rings.
Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings.
Uniqueness
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is unique due to its combination of a tetrahydropyran ring, a thiophene group, and a trimethylsilyl group. This unique structure imparts specific chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
864058-66-2 |
|---|---|
Formule moléculaire |
C13H22O2SSi |
Poids moléculaire |
270.46 g/mol |
Nom IUPAC |
trimethyl-[(2S,4S)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane |
InChI |
InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13-/m0/s1 |
Clé InChI |
SIKXUNHUXVUCIZ-AAEUAGOBSA-N |
SMILES isomérique |
C[C@H]1C[C@@](CCO1)(C2=CSC=C2)O[Si](C)(C)C |
SMILES canonique |
CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
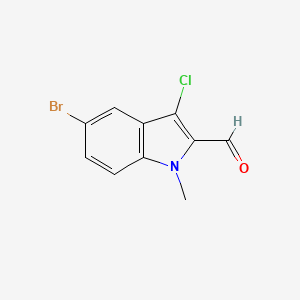
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)

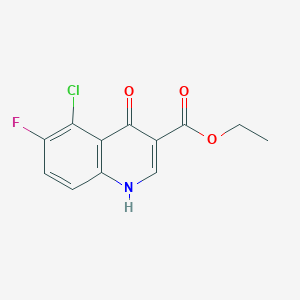
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
